![molecular formula C10H6ClN5O2 B1384557 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 1461713-53-0](/img/structure/B1384557.png)

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

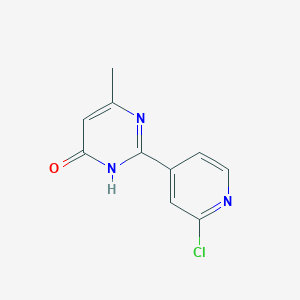

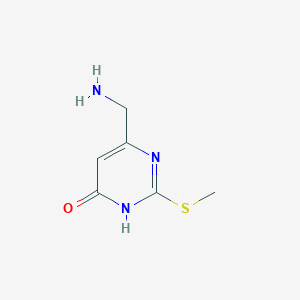

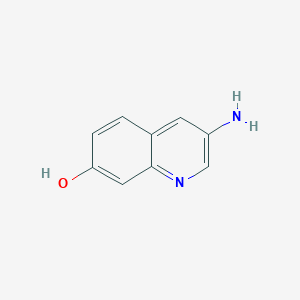

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol (hereafter referred to as CTP) is a small organic molecule with potential applications in a variety of scientific fields, including pharmacology, materials science, and biochemistry. CTP has a unique structure that makes it an attractive target for further research and development.

Scientific Research Applications

Anticancer Research

The 1,2,4-triazole moiety is known for its anticancer properties. Studies have shown that triazole derivatives exhibit promising cytotoxic activities against various cancer cell lines . The presence of the triazole ring in this compound suggests potential applications in the development of novel anticancer agents, particularly through the synthesis of new derivatives and evaluation against human cancer cell lines like MCF-7, Hela, and A549 using assays such as MTT .

Antimicrobial Activity

Compounds with a 1,2,4-triazole structure have been identified as potent antimicrobial agents. The structural components of “4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol” could be explored for their efficacy against a range of microorganisms. Synthesis of new derivatives could lead to the discovery of compounds with significant antimicrobial activities .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the triazole ring is a common pharmacophore due to its ability to form hydrogen bonds and dipole interactions with biological receptors. This compound could be used as a scaffold for the development of new drugs, leveraging its nitrogen-containing heterocyclic structure which is extensively observed in nature and metabolic systems .

Agrochemical Applications

The 1,2,4-triazole derivatives are also used in agrochemistry. The compound could be studied for its potential use in the development of new agrochemicals, possibly as a fungicide or herbicide, given the known biological activities of triazole derivatives .

Material Sciences

In material sciences, the unique properties of triazole-containing compounds can be utilized. For instance, coordination polymers based on triazole structures have shown excellent photocatalytic capabilities, suggesting that this compound could be explored for its photocatalytic properties in degradation processes .

Organic Catalysts

The triazole ring is known to act as an organic catalyst due to its unique structure and properties. Research into the catalytic applications of this compound could lead to the development of new catalytic systems for various chemical reactions .

Antioxidant and Analgesic Properties

The antioxidant and analgesic activities of 1,2,4-triazole derivatives have been documented. This compound could be investigated for its potential use in the treatment of oxidative stress-related disorders and as a pain reliever .

Structural Analysis and SAR Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry. The compound’s structure, particularly the position of the hydroxyl group and the triazole ring, could be analyzed to understand its interaction with biological targets and its impact on antimicrobial activity .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with their targets in various ways, leading to changes in cellular processes and functions . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it can be inferred that multiple biochemical pathways may be affected .

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and acidity coefficient (pka) suggest that it may have good bioavailability .

Result of Action

Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVORZGETZRKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

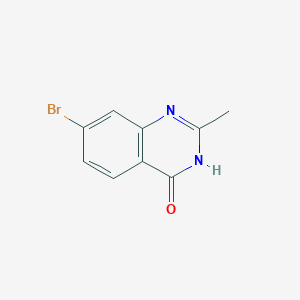

![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)